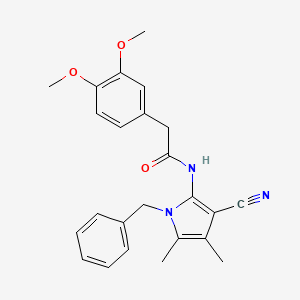![molecular formula C12H18N2O2 B10872592 2-[3-Methyl-4-(methylethyl)phenoxy]acetohydrazide](/img/structure/B10872592.png)
2-[3-Methyl-4-(methylethyl)phenoxy]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropyl-3-methylphenoxy)acetohydrazide is an organic compound with the molecular formula C12H18N2O2 It is a derivative of acetic acid hydrazide, featuring a phenoxy group substituted with isopropyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-3-methylphenoxy)acetohydrazide typically involves the following steps:
Preparation of 4-Isopropyl-3-methylphenol: This intermediate can be synthesized through the alkylation of m-cresol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-(4-Isopropyl-3-methylphenoxy)acetic acid: The phenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.
Conversion to 2-(4-Isopropyl-3-methylphenoxy)acetohydrazide: Finally, the phenoxyacetic acid is treated with hydrazine hydrate to yield the desired acetohydrazide.
Industrial Production Methods
Industrial production of 2-(4-Isopropyl-3-methylphenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors for the alkylation and subsequent reactions.
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and reagent concentrations.
Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isopropyl-3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction of the hydrazide group can yield amines or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Production of primary amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropyl-3-methylphenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its hydrazide moiety which can form bioactive compounds.
Materials Science: Used in the synthesis of polymers and resins due to its reactive functional groups.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Industrial Applications: Employed in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-(4-Isopropyl-3-methylphenoxy)acetohydrazide depends on its application:
Biological Activity: The hydrazide group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.
Chemical Reactivity: The phenoxy and hydrazide groups can participate in various chemical reactions, facilitating the formation of new compounds or materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Isopropyl-3-methylphenoxy)acetic acid hydrazide
- 2-(4-Methyl-2-nitrophenoxy)acetic acid hydrazide
- 2-(4-tert-Butylphenoxy)acetic acid hydrazide
Uniqueness
2-(4-Isopropyl-3-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or chemical reactivity, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(3-methyl-4-propan-2-ylphenoxy)acetohydrazide |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)11-5-4-10(6-9(11)3)16-7-12(15)14-13/h4-6,8H,7,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
JEEIQGJOIVIMQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenoxyacetamide](/img/structure/B10872509.png)
![2-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol](/img/structure/B10872513.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate](/img/structure/B10872520.png)
![6-ethyl-2,3,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10872527.png)

![N-(3-chloro-4-fluorophenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10872542.png)
![5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole](/img/structure/B10872558.png)
![1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10872571.png)
![3-(2-Furyl)-11-(2-methoxyphenyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10872575.png)
![1-(3,5-dimethoxyphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10872586.png)
![N-Cyclohexyl-3,11-DI(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B10872589.png)
![2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-thiazole](/img/structure/B10872604.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethanone](/img/structure/B10872605.png)
![N-(1,3-benzothiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10872612.png)
